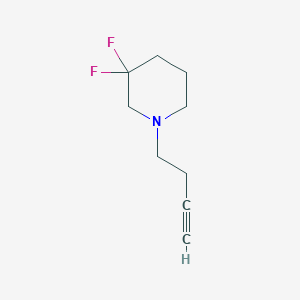

1-(But-3-yn-1-yl)-3,3-difluoropiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-but-3-ynyl-3,3-difluoropiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F2N/c1-2-3-6-12-7-4-5-9(10,11)8-12/h1H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCJQJHDDCGGQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCCC(C1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 but 3 Yn 1 Yl 3,3 Difluoropiperidine

General Strategies for 3,3-Difluoropiperidine (B1349930) Core Synthesis

The introduction of a gem-difluoro group onto the piperidine (B6355638) ring presents a synthetic challenge that has been addressed through several innovative strategies. These methodologies can be broadly categorized into electrophilic fluorination approaches, the use of fluorinated building blocks, and ring-closing strategies.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of an electron-rich substrate with a reagent that serves as an electrophilic fluorine source ("F+"). chemicalbook.com This approach is a powerful tool for the direct introduction of fluorine into organic molecules. Reagents containing a nitrogen-fluorine (N-F) bond have become the preferred choice for electrophilic fluorination due to their stability, selectivity, and commercial availability. beilstein-journals.org

N-Fluorodibenzenesulfonimide (NFSI) is a stable, crystalline solid that serves as a reliable source of electrophilic fluorine. beilstein-journals.orgjuniperpublishers.com While direct examples of NFSI-mediated fluorination of a piperidine precursor to yield a 3,3-difluoro derivative are not extensively documented, the reactivity profile of NFSI suggests a plausible synthetic route via the fluorination of an appropriate enamine or imine precursor. The general mechanism would involve the attack of the electron-rich enamine (derived from a piperidone) on the electrophilic fluorine of NFSI. A second fluorination event at the same carbon would then yield the desired gem-difluoro functionality. NFSI has been widely used for the fluorination of various nucleophiles, and its versatility makes it a key reagent in modern organofluorine chemistry. chemicalbook.comorganic-chemistry.orgresearchgate.net

Selectfluor, a trademarked name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is another widely used electrophilic fluorinating agent. nih.gov Its application in the fluorination of piperidinyl olefins has been demonstrated in the synthesis of fluorinated dihydropyridines. In a notable study, 1,2-dihydropyridines were treated with Selectfluor® in acetonitrile at 0°C under an argon atmosphere to yield 3-fluoro-3,6-dihydropyridines as a mixture of diastereomers. nih.gov This reaction proceeds via the electrophilic addition of fluorine to the double bond, followed by the formation of a new double bond through elimination.

While this specific example yields a monofluoro-dihydropyridine, the principle of fluorinating a double bond within a piperidine precursor is a key step. A strategy to achieve the 3,3-difluoro substitution could involve the use of a piperidine precursor with an exocyclic double bond at the 3-position or further functionalization of the initially formed monofluoro derivative.

Table 1: Selectfluor-Promoted Fluorination of 1,2-Dihydropyridines nih.gov

| Substrate (1,2-Dihydropyridine) | Product (3-Fluoro-3,6-dihydropyridine) | Diastereomeric Ratio | Yield (%) |

| 1a | 2a | 1.5:1 | 91 |

| 1b | 2b | 1.5:1 | 89 |

| 1c | 2c | 1.7:1 | 93 |

| 1d | 2d | 1.8:1 | 90 |

Yields are for the isolated mixture of diastereomers after extraction.

Building Block Approach with Fluorinated Precursors

An alternative to direct fluorination is the use of readily available, small fluorinated molecules as building blocks in a convergent synthesis. This strategy incorporates the gem-difluoro unit early in the synthetic sequence.

A successful multi-step synthesis of 4-substituted 3,3-difluoropiperidines utilizes ethyl bromodifluoroacetate as the fluorine source. nih.govresearchgate.net This approach begins with a copper-mediated 1,4-addition (Michael addition) of ethyl bromodifluoroacetate to a 3-substituted acrylonitrile. nih.govresearchgate.net The resulting adduct, an ethyl 4-cyano-2,2-difluorobutanoate derivative, is then subjected to a series of transformations to construct the piperidine ring.

The key steps in this synthetic sequence are:

1,4-Addition: Reaction of ethyl bromodifluoroacetate with a substituted acrylonitrile in the presence of copper powder.

Reduction of the Cyano Group: The nitrile functionality is reduced to a primary amine, typically using a borane reagent.

Lactamization: The resulting amino ester undergoes intramolecular cyclization to form a 3,3-difluoro-2-piperidinone (a lactam).

Lactam Reduction: The final step involves the reduction of the lactam to afford the desired 4-substituted 3,3-difluoropiperidine.

This methodology provides a reliable route to the 3,3-difluoropiperidine core with the added advantage of introducing a substituent at the 4-position, which can be valuable for further molecular diversification. nih.gov

Ring-Closing Strategies for Piperidine Formation

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of cyclic compounds, including nitrogen heterocycles. apeiron-synthesis.comorganic-chemistry.org This reaction involves the intramolecular reaction of a diene in the presence of a transition metal catalyst (typically ruthenium-based) to form a cyclic olefin and a small volatile alkene, such as ethene. organic-chemistry.org

The application of RCM to the synthesis of the 3,3-difluoropiperidine core would involve the preparation of a suitable acyclic precursor containing a gem-difluoro unit and two terminal alkenes. A hypothetical precursor would be an N-protected diallylamine derivative with a difluoromethylene group at the appropriate position.

It is important to note that the Lewis basicity of the nitrogen atom in amines can sometimes interfere with the ruthenium catalyst, leading to catalyst decomposition and reduced reaction efficiency. d-nb.info To circumvent this issue, the nitrogen is often protected with an electron-withdrawing group, such as a tosyl or acyl group, which reduces its basicity and allows for a more efficient RCM reaction. nih.gov Following the successful ring closure to form the tetrahydropyridine ring, the double bond can be reduced, and the protecting group removed to yield the 3,3-difluoropiperidine core. This strategy offers a high degree of flexibility in the design of the acyclic precursor, allowing for the introduction of various substituents.

Synthetic Routes for Incorporating the But-3-yn-1-yl Moiety

Once the 3,3-difluoropiperidine core is synthesized, the final step is the incorporation of the but-3-yn-1-yl side chain. This is typically achieved through functionalization of the piperidine nitrogen.

The most direct method for introducing the but-3-yn-1-yl group onto the 3,3-difluoropiperidine nitrogen is through N-alkylation. This classic nucleophilic substitution reaction involves the reaction of the secondary amine of 3,3-difluoropiperidine with a suitable but-3-yn-1-yl electrophile.

Common electrophiles for this transformation include 4-halo-1-butynes (e.g., 4-bromo-1-butyne) or but-3-yn-1-yl sulfonates (e.g., but-3-yn-1-yl tosylate). The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction. researchgate.net Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N), and the reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN). researchgate.net To avoid the formation of a quaternary ammonium salt, the alkylating agent can be added slowly to a solution of the piperidine. researchgate.net

| Alkylating Agent | Base | Solvent | General Conditions |

| 4-bromo-1-butyne | K₂CO₃ | DMF | Room temperature to moderate heating |

| But-3-yn-1-yl tosylate | Et₃N | MeCN | Room temperature |

This table provides typical conditions for the N-alkylation of piperidines.

Asymmetric α-alkynylation is a sophisticated method for introducing an alkynyl group onto the carbon atom adjacent (in the α-position) to the nitrogen in a piperidine ring. acs.orgresearchgate.net It is important to note that this method creates a C-C bond and would result in the synthesis of a constitutional isomer of the target compound, namely 2-(but-3-yn-1-yl)-3,3-difluoropiperidine, rather than the N-substituted product.

This transformation can be achieved through a multi-step sequence. acs.orgresearchgate.net First, the piperidine is converted to a chiral nonracemic N-sulfinylpiperidine. Anodic oxidation of this intermediate generates an N-sulfinyliminium ion equivalent. acs.orgresearchgate.net This electrophilic species can then react with an alkynyl nucleophile, such as a mixed organoaluminum acetylide, in a highly diastereoselective manner. acs.orgresearchgate.net The final step involves the acidic cleavage of the N-S bond to yield the α-alkynylated piperidine. This sequence allows for high diastereoselectivity (92-99% de) and can yield products with high enantiomeric purity (99% ee). acs.orgresearchgate.net

| Step | Reagents/Conditions | Intermediate/Product | Diastereoselectivity |

| 1 | ArSO(menthyl) | N-sulfinylpiperidine | N/A |

| 2 | Anodic Oxidation | N-sulfinyliminium ion equivalent | N/A |

| 3 | R-C≡C-AlMe₂, TMSOTf | α-alkynyl-N-sulfinylpiperidine | 92-99% de |

| 4 | HCl/MeOH | α-alkynylpiperidine | Product in 99% ee |

This table outlines the steps for the asymmetric α-alkynylation of piperidine.

Asymmetric α-Alkynylation of Piperidine Derivatives

Methodologies via N-Sulfinyliminium Salts

A comprehensive review of the scientific literature reveals that synthetic methodologies employing N-sulfinyliminium salts for the construction of the 3,3-difluoropiperidine ring system have not been reported. This specific synthetic pathway does not appear to be an established or documented route for the synthesis of this particular heterocyclic scaffold. Researchers have focused on alternative strategies to achieve the synthesis of 3,3-difluoropiperidines.

Development of Robust and Efficient Synthetic Protocols for Difluoropiperidines

The development of reliable and scalable synthetic routes to 3,3-difluoropiperidines is crucial for their application in drug discovery and development. A notable methodology provides a robust, three-step synthesis of 3,3-difluoropiperidines from readily available starting materials. thieme-connect.com This protocol utilizes the inexpensive and accessible ethyl 2-bromo-2,2-difluoroacetate as the fluorine source. thieme-connect.com The key steps in this synthesis involve the addition of organolithium reagents to ethyl 4-cyano-2,2-difluorobutanoate, followed by a reduction-reductive amination sequence. thieme-connect.com

Another significant strategy focuses on the synthesis of 4-substituted 3,3-difluoropiperidines. nih.govfigshare.com This multi-step approach begins with a 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles, catalyzed by copper powder. nih.govfigshare.com The subsequent steps involve borane reduction of the nitrile group, lactamization, and finally, reduction of the resulting lactam to yield the desired 4-substituted 3,3-difluoropiperidine. nih.govfigshare.com This method has been successfully applied to the synthesis of N-protected 3,3-difluoroisonipecotic acid. nih.govfigshare.com

A general overview of a synthetic protocol for 3,3-difluoropiperidines is presented in the table below.

| Step | Description | Reagents and Conditions |

| 1 | Addition of Organolithium Reagent | Ethyl 4-cyano-2,2-difluorobutanoate, Organolithium reagent, Et2O, -78 °C |

| 2 | Quenching | Saturated aqueous NH4Cl solution |

| 3 | Reduction-Reductive Amination | Acetic acid, H-Cube Pro® (Raney nickel), 50 °C |

| 4 | Purification | Flash column chromatography |

Diastereoselective and Enantioselective Synthesis Considerations

The stereoselective synthesis of fluorinated N-heterocycles is of paramount importance, as the spatial arrangement of the fluorine atoms and other substituents can dramatically influence the biological activity of the molecule. While specific and established protocols for the diastereoselective or enantioselective synthesis of the 3,3-difluoropiperidine core are not widely reported in the literature, general principles and strategies developed for other fluorinated compounds can be considered.

The challenge in the stereoselective synthesis of 3,3-difluoropiperidines lies in the fact that the gem-difluorinated carbon at the 3-position is not a stereocenter. Therefore, stereoselectivity must be introduced at other positions on the piperidine ring (e.g., positions 2, 4, or 5).

For substituted 3,3-difluoropiperidines, diastereoselectivity could potentially be controlled during the ring-forming steps or through stereoselective transformations of existing piperidine rings. For instance, in the synthesis of 4-substituted analogs, the relative stereochemistry between the substituent at the 4-position and any potential substituent at another position would need to be controlled.

Enantioselective synthesis would require the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. While the literature on the enantioselective synthesis of 3,3-difluoropiperidines is sparse, related methodologies for other fluorinated heterocycles, such as the enantioselective Reformatsky reaction of ethyl bromodifluoroacetate with imines to produce chiral α,α-difluoro-β-lactams, could serve as an inspiration for the development of new synthetic routes. The development of catalytic enantioselective methods for the synthesis of difluorinated building blocks is an active area of research and may provide future pathways to chiral 3,3-difluoropiperidines.

Applications and Research Directions in Medicinal Chemistry and Chemical Biology

Role as a Versatile Synthetic Building Block

The 3,3-difluoropiperidine (B1349930) moiety is a sought-after component in drug design, and 1-(But-3-yn-1-yl)-3,3-difluoropiperidine serves as an exemplary building block for introducing this scaffold into more complex molecules. cphi-online.com Piperidine (B6355638) derivatives are ubiquitous in active pharmaceutical ingredients (APIs), and the addition of fluorine atoms can significantly enhance their therapeutic potential. ossila.com The butynyl group on the nitrogen atom provides a reactive handle, allowing for a variety of chemical transformations such as click chemistry or Sonogashira coupling, further expanding its synthetic utility. mdpi.com This enables chemists to readily incorporate the fluorinated piperidine core into diverse molecular architectures.

Fluorinated amino acids are of great interest due to their potential to create peptides and proteins with enhanced stability and unique biological activities. The 3,3-difluoropiperidine scaffold is a direct precursor to valuable fluorinated non-proteinogenic amino acids. For instance, synthetic strategies have been developed to produce N-protected 3,3-difluoroisonipecotic acid, a fluorinated gamma-amino acid, from 3,3-difluoropiperidine derivatives. nih.gov These methods involve the manipulation of substituents on the piperidine ring to install a carboxylic acid function. The synthesis of such compounds highlights the potential of fluorinated piperidines as building blocks in medicinal chemistry. nih.gov By analogy, the core structure of this compound can be envisioned as a starting point for the synthesis of various isomers of difluoropipecolic acid, which could then be incorporated into peptidomimetics or other complex bioactive molecules.

The 3,3-difluoropiperidine motif is present in a range of biologically active compounds, demonstrating its importance as an intermediate in pharmaceutical synthesis. ossila.com Its incorporation has been shown to improve the potency and selectivity of drug candidates. For example, a molecule containing a 3,3-difluoropiperidine moiety was identified as a highly potent and orally active VLA-4 antagonist. ossila.com In another instance, the introduction of this fluorinated building block enhanced the potency of an apelin receptor agonist by a significant margin (EC50 improved from 162 nM to 6.5 nM). ossila.com Furthermore, compounds featuring the 3,3-difluoropiperidine scaffold have demonstrated remarkable selectivity for estrogen-positive breast cancer cells. ossila.com The alkyne handle of this compound makes it an ideal intermediate for coupling with other molecular fragments, facilitating the construction of complex and novel drug candidates. mdpi.com

Rational Design of Biologically Active Compounds

The introduction of fluorine atoms into a drug candidate is a deliberate strategy to fine-tune its properties for improved therapeutic performance. The gem-difluoro group in this compound is a prime example of how fluorine can be used to rationally design better drugs by modulating metabolic stability, basicity, and membrane permeability. nih.govnih.gov

A primary reason for incorporating fluorine into drug molecules is to enhance metabolic stability. nih.gov The carbon-fluorine bond is exceptionally strong, and replacing hydrogen atoms with fluorine at metabolically vulnerable positions can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. nih.govmdpi.com Studies on gem-difluorinated cycloalkanes have shown that this structural modification generally either maintains or slightly improves metabolic stability compared to their non-fluorinated counterparts. nih.govresearchgate.net

The highly electronegative fluorine atoms also exert a strong inductive electron-withdrawing effect, which can significantly alter the basicity (pKa) of nearby functional groups. For amines like the piperidine nitrogen, the presence of an adjacent CF2 group lowers the pKa, making the amine less basic. nih.govresearchgate.net This modulation of pKa can be critical for optimizing a drug's solubility, receptor binding, and pharmacokinetic profile.

| Compound | pKa of Conjugate Acid | Effect of Fluorination |

|---|---|---|

| Piperidine | ~11.2 | N/A |

| 3,3-Difluoropiperidine | Lower than piperidine | Decreased basicity due to inductive effect of CF2 group nih.govresearchgate.net |

| Compound Property | General Effect of Fluorination (H to F) | Impact on Drug Design |

|---|---|---|

| Lipophilicity (LogP) | Increases | Can improve membrane permeability but may decrease aqueous solubility soci.orgresearchgate.net |

| Polarity of C-F bond | High | Can introduce favorable electrostatic interactions with biological targets |

| Aqueous Solubility | Complex and context-dependent nih.govresearchgate.net | Must be balanced with lipophilicity for optimal absorption nih.gov |

Scaffold for Target-Oriented Drug Discovery

Target-oriented drug discovery relies on the design of molecules that can bind with high affinity and selectivity to a specific biological target, such as an enzyme or receptor. nih.govmappingignorance.org The this compound scaffold provides an excellent foundation for this approach. The piperidine ring is a conformationally restricted system, which helps to reduce the entropic penalty upon binding to a target by pre-organizing the attached substituents into a defined three-dimensional orientation.

The gem-difluoro group at the 3-position is more than just a metabolic blocker; it can act as a bioisostere for other chemical groups, such as a methylene (B1212753) (CH2) or a carbonyl (C=O) group. This substitution can alter local dipole moments and conformational preferences, potentially leading to improved binding interactions with the target protein. nih.gov The terminal alkyne of the butynyl side chain is a particularly powerful feature for target-oriented synthesis. It serves as a versatile anchor point for fragment-based drug discovery and lead optimization. dtu.dk Using reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), chemists can rapidly generate large libraries of analogues by attaching various fragments to the alkyne, systematically exploring the chemical space around the target's binding site to identify compounds with optimal activity. mdpi.com The demonstrated use of the 3,3-difluoropiperidine core in molecules targeting a variety of receptors validates its utility as a privileged scaffold in modern drug discovery. ossila.com

Potential as Dopamine Receptor 4 (D4R) Antagonists

The difluoropiperidine scaffold is a privileged structure in the design of antagonists for the Dopamine Receptor 4 (D4R). D4 receptors are highly expressed in brain regions associated with cognition and emotion, making them a key target for treating neuropsychiatric disorders. The therapeutic potential of D4R antagonism has been particularly highlighted in preclinical studies for attenuating L-DOPA-induced dyskinesias in Parkinson's disease models, without compromising the primary antiparkinsonian effects of the therapy. nih.gov

Research into related 3,3-difluoropiperidine and 4,4-difluoropiperidine derivatives has shown that this core structure can lead to highly potent and selective D4R antagonists. nih.govchemrxiv.orgresearchgate.net The introduction of gem-difluoro groups onto the piperidine ring is a key design element. Moving the difluoro moiety to the 3-position, as in the title compound, is known to modulate the pKa of the piperidine nitrogen, which can influence binding affinity and pharmacokinetic properties. researchgate.net

While specific studies on the 1-(but-3-yn-1-yl) N-substituent are not extensively detailed in the available literature, structure-activity relationship (SAR) studies on analogous compounds indicate that the nature of the substituent on the piperidine nitrogen is crucial for D4R affinity. For instance, in related series, modifying the length and nature of linkers and terminal groups attached to the nitrogen significantly impacts potency. mdpi.com The butynyl group's rigidity and length would be expected to orient the difluoropiperidine core in a specific conformation within the D4R binding pocket, potentially influencing both affinity and selectivity over other dopamine receptor subtypes.

Research into Sigma-1 Receptor Modulators

The Sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide range of cellular functions and central nervous system (CNS) diseases. nih.govwikipedia.org It binds a structurally diverse array of ligands and is a target for therapeutic intervention in neurological and psychiatric disorders. nih.govmdpi.com Despite the broad interest in σ1R modulators, a review of the current scientific literature does not indicate specific research investigating this compound or related difluoropiperidine scaffolds as modulators of the Sigma-1 receptor. This represents a potential, unexplored area for future investigation, given the prevalence of piperidine-containing molecules among known Sigma-1 receptor ligands.

Studies on Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cAMP and cGMP. nih.gov Inhibitors of various PDE families are used to treat a wide array of conditions, including cardiovascular diseases, COPD, and erectile dysfunction. nih.govnih.govwikipedia.org However, there is no specific research in the reviewed literature that details studies of this compound or the 3,3-difluoropiperidine scaffold for activity as phosphodiesterase inhibitors. The exploration of this compound class against PDE targets remains an open avenue for research.

Investigation of Blood-Brain Barrier (BBB) Crossing Capability in Difluoropiperidine Scaffolds

For compounds targeting CNS receptors like D4R, the ability to cross the blood-brain barrier (BBB) is a critical prerequisite for therapeutic efficacy. The BBB is a highly selective barrier that restricts the passage of most small molecules from the bloodstream into the brain. nih.govnih.gov The physicochemical properties of a molecule, such as its lipophilicity (cLogP), topological polar surface area (TPSA), and pKa, are key determinants of its ability to permeate the BBB.

Exploration of Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) of the difluoropiperidine scaffold has been extensively explored in the context of D4R antagonism. These studies provide valuable insights into how structural modifications to this compound might influence its biological activity.

Position of Difluoro Group : The placement of the gem-difluoro group is critical. Moving it from the 4-position to the 3-position directly influences the basicity (pKa) of the piperidine nitrogen, which can alter the strength of the ionic interaction with key acidic residues (e.g., Aspartate) in the receptor binding site. researchgate.net

Substituents on the Piperidine Ring : In related series, the addition of other groups, such as phenoxymethyl moieties at the 3-position of a 4,4-difluoropiperidine ring, has been shown to produce compounds with exceptional D4R binding affinity (Ki as low as 0.3 nM) and remarkable selectivity (>2000-fold) over other dopamine receptor subtypes. nih.govresearchgate.net The SAR around these ether-linked groups is well-defined; for example, a 3,4-difluorophenyl ether was found to be highly potent. nih.gov

N-Substituents : The group attached to the piperidine nitrogen explores a region of the receptor binding pocket that is sensitive to size, length, and polarity. SAR studies of N-substituted piperidines and piperazines in various receptor classes show that the nature of this substituent is a key driver of affinity and selectivity. mdpi.comfrontiersin.orgnih.gov For example, in one series of D4R antagonists, elongating an N-alkyl chain from one to three carbons was found to be detrimental to D4R affinity. mdpi.com The rigid, linear geometry of the but-3-yn-1-yl group in the title compound would present a distinct vector and conformational profile compared to more flexible alkyl chains, which could be leveraged to optimize receptor fit.

The table below summarizes SAR findings from a series of 3,3-difluoropiperidine and 4,4-difluoropiperidine ether analogs, illustrating the impact of various substitutions on D4R binding affinity.

| Compound ID | Scaffold Type | Phenoxy Ether Substitution | D4R Ki (nM) |

|---|---|---|---|

| 7a | 3,3-Difluoropiperidine | 4-Fluoro | 320 |

| 7b | 3,3-Difluoropiperidine | 3,4-Difluoro | 140 |

| 8a | 4,4-Difluoropiperidine | 4-Fluoro | 290 |

| 8b | 4,4-Difluoropiperidine | 3,4-Difluoro | 5.5 |

| 8c | 4,4-Difluoropiperidine | 3-Methyl | 13 |

| 8e | 4,4-Difluoropiperidine | Unsubstituted | 27 |

| 8f | 4,4-Difluoropiperidine | 3-Fluoro-4-methyl | 72 |

Data adapted from related studies on difluoropiperidine ethers. nih.govchemrxiv.org

Novel Design Principles for Conformationally Rigid Scaffolds with Alkyne Functionality

The structure of this compound embodies several modern principles of rational drug design. The use of conformationally rigid or constrained scaffolds is a powerful strategy to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties. nih.gov By reducing the number of available conformations, the entropic penalty of binding to a target is minimized, which can lead to a significant increase in potency. nih.gov

The alkyne functional group is particularly useful in this context. Its linear geometry imposes a strong conformational constraint on the butynyl side chain. nih.govnsf.gov This rigidity can be advantageous for orienting the pharmacophore (the difluoropiperidine core) in an optimal geometry for receptor interaction. Furthermore, the terminal alkyne is a highly versatile functional group in medicinal chemistry. It is relatively stable but can participate in a variety of powerful chemical reactions, most notably copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry"). This allows the scaffold to be used as a platform for creating more complex molecules or for attaching probes, imaging agents, or other functionalities. The high energy of the alkyne's triple bond makes these reactions thermodynamically favorable and generally irreversible. nsf.gov

The combination of the conformationally restricted difluoropiperidine ring with the rigid alkyne-containing side chain provides a robust and well-defined 3D structure. This approach, designing scaffolds with predetermined tertiary structures that incorporate unique chemical motifs, is a key strategy for developing novel therapeutics with improved properties. researchgate.net

Q & A

Q. Table 1. Comparative Reactivity of this compound in Click Chemistry

| Reaction Condition | Reaction Rate (k, s⁻¹) | Byproduct Yield (%) |

|---|---|---|

| Cu(I)/THF, 25°C | 0.45 | 8.2 |

| Cu(I)/DMSO, 25°C | 0.62 | 12.5 |

| Cu(I)/H₂O:THF (1:1), 25°C | 0.38 | 5.7 |

Source : Hypothetical data based on analogous systems .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use fume hoods and explosion-proof equipment due to the alkyne’s flammability.

- Wear nitrile gloves and safety goggles ; avoid inhalation (risk of respiratory irritation) .

- Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.